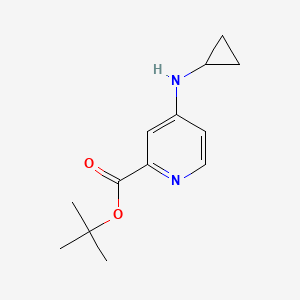
Tert-butyl 4-(cyclopropylamino)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(cyclopropylamino)pyridine-2-carboxylate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a pyridine derivative that has a tert-butyl group, a cyclopropylamino group, and a carboxylate group attached to it. It has a molecular formula of C15H22N2O2 and a molecular weight of 262.35 g/mol.
Mechanism of Action
The mechanism of action of tert-butyl 4-(cyclopropylamino)pyridine-2-carboxylate involves its ability to act as a ligand for metal-catalyzed reactions. It forms a complex with the metal catalyst, which then catalyzes the desired reaction. The cyclopropylamino group attached to the pyridine ring also plays a role in the mechanism of action by providing steric hindrance and increasing the selectivity of the reaction.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to have low toxicity and is not expected to have any significant effects on biological systems.
Advantages and Limitations for Lab Experiments
The advantages of using tert-butyl 4-(cyclopropylamino)pyridine-2-carboxylate in lab experiments include its ability to act as a selective ligand for metal-catalyzed reactions, its low toxicity, and its versatility in the synthesis of various compounds. However, its limitations include its relatively high cost and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are several future directions for the use of tert-butyl 4-(cyclopropylamino)pyridine-2-carboxylate in scientific research. These include:
1. Development of new metal-catalyzed reactions using this compound as a ligand.
2. Synthesis of new biologically active molecules using this compound as a building block.
3. Investigation of the mechanism of action of this compound in metal-catalyzed reactions.
4. Optimization of the synthesis of this compound to reduce its cost and increase its availability for scientific research.
Synthesis Methods
The synthesis of tert-butyl 4-(cyclopropylamino)pyridine-2-carboxylate involves a multistep process that starts with the reaction of 4-cyanopyridine with tert-butyl magnesium chloride to form the corresponding Grignard reagent. The Grignard reagent is then reacted with cyclopropylamine to give the this compound.
Scientific Research Applications
Tert-butyl 4-(cyclopropylamino)pyridine-2-carboxylate has been used in various scientific research studies as a ligand for metal-catalyzed reactions. It has been used in the synthesis of various compounds such as indoles, isoquinolines, and benzofurans. It has also been used in the synthesis of biologically active molecules such as antitumor agents, anti-inflammatory agents, and antifungal agents.
properties
IUPAC Name |
tert-butyl 4-(cyclopropylamino)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)11-8-10(6-7-14-11)15-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXWOUKNSKQJMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2904847.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2904849.png)
![tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B2904853.png)

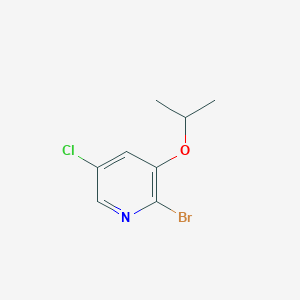
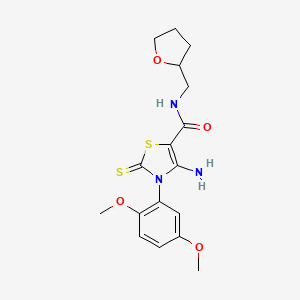
![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]-2-(prop-2-ynylamino)acetamide](/img/structure/B2904863.png)
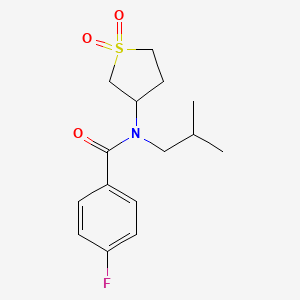
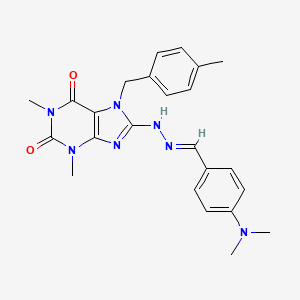

![Ethyl 2'-amino-1-(4-chlorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/no-structure.png)
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2904869.png)
![4,6-dimethyl-2-[({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B2904870.png)